molecular formula C13H18FNO2 B1466683 (1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol CAS No. 1457410-78-4

(1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol

Cat. No.: B1466683
CAS No.: 1457410-78-4
M. Wt: 239.29 g/mol
InChI Key: OEIFFMOPASUNEK-UHFFFAOYSA-N
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Description

(1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol . This compound features a pyrrolidine ring substituted with a methanol group and a benzyl group that is further substituted with fluorine and methoxy groups. It is of interest in various fields of scientific research due to its unique structural properties.

Properties

IUPAC Name

[1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-17-13-3-2-10(6-12(13)14)7-15-5-4-11(8-15)9-16/h2-3,6,11,16H,4-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIFFMOPASUNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the methanol group, to form the corresponding alkane.

    Substitution: The fluorine and methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substitutions on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The exact mechanism of action for (1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine and methoxy groups may enhance these interactions, potentially leading to increased biological activity.

Comparison with Similar Compounds

  • (1-(4-Methoxybenzyl)pyrrolidin-3-yl)methanol
  • (1-(3-Chloro-4-methoxybenzyl)pyrrolidin-3-yl)methanol
  • (1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-yl)methanol

Uniqueness: The presence of both fluorine and methoxy groups in (1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol makes it unique compared to its analogs. These substitutions can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for research and development.

Biological Activity

(1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features, including the presence of fluorine and methoxy groups, suggest that this compound may interact with biological systems in significant ways.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with pyrrolidine, followed by reduction to yield the final product. The reaction conditions often include solvents such as dichloromethane or toluene, and bases like sodium hydride or potassium carbonate are commonly employed.

While the exact mechanism of action for this compound is not extensively documented, compounds with similar structures often engage with biological targets through various interactions:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules.
  • Hydrophobic Interactions : The methoxy group may enhance lipophilicity, facilitating membrane penetration.
  • Van der Waals Forces : The aromatic ring system can engage in π-π stacking interactions with other aromatic residues in proteins.

These interactions may lead to modulation of enzyme activity or receptor binding, contributing to its biological effects.

Cytotoxicity and Pharmacological Potential

The biological activity of this compound may extend beyond antimicrobial effects. Compounds with similar structures have been investigated for their cytotoxic effects on cancer cell lines. For example, certain pyrrolidine derivatives have been shown to inhibit cell proliferation in various cancer types, suggesting that this compound could potentially be explored for anticancer applications .

Case Studies

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. For instance, fluorinated pyrrolidine derivatives have been associated with enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This suggests that this compound could exhibit improved pharmacokinetic properties due to its fluorine substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-yl)methanol
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